molecular formula C14H10BrCl3N2O2 B6024137 3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone

3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone

Cat. No. B6024137
M. Wt: 424.5 g/mol
InChI Key: NOFWFOSFABUOAK-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone, also known as BHT-920, is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation, making it a potential anti-tumor agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that this compound can inhibit tumor growth in animal models and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone in lab experiments is its potential as a potent anti-tumor agent. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the research on 3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone. One direction is to further investigate its potential as a treatment for various types of cancer, including those that are resistant to conventional chemotherapy. Another direction is to explore its potential as a pesticide for agricultural applications. Additionally, further research can be done on the synthesis of novel materials using this compound as a building block.

Synthesis Methods

3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone can be synthesized by reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4,6-trichlorophenylhydrazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-bromo-4-hydroxy-5-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-tumor properties and has been tested as a potential treatment for various types of cancer. In agriculture, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been studied for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

2-bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl3N2O2/c1-22-12-3-7(2-9(15)14(12)21)6-19-20-13-10(17)4-8(16)5-11(13)18/h2-6,20-21H,1H3/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWFOSFABUOAK-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.